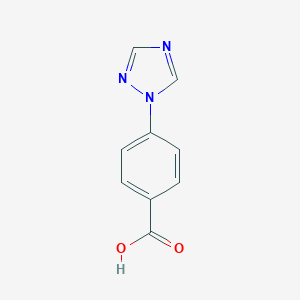
Ácido 4-(1H-1,2,4-triazol-1-il)benzoico
Descripción general
Descripción
4-(1H-1,2,4-Triazol-1-yl)benzoic acid (4TBA) is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. It is a versatile compound that has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a ligand for coordination chemistry, and as a fluorescent dye for imaging and sensing. In addition, 4TBA has demonstrated potential in the development of pharmaceuticals and biotechnological applications.
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Ácido 4-(1H-1,2,4-triazol-1-il)benzoico: los híbridos se han sintetizado y evaluado por su potencial como agentes anticancerígenos. Estos compuestos han mostrado potentes actividades inhibidoras contra líneas celulares cancerosas como MCF-7 (cáncer de mama) y HCT-116 (cáncer de colon), con valores de IC50 que son competitivos con el fármaco de referencia doxorubicina . Los híbridos también demostraron toxicidad selectiva, mostrando efectos más débiles en las células normales, lo cual es una ventaja significativa en el tratamiento del cáncer.
Agentes Antioxidantes
Estos híbridos también se han analizado para determinar sus propiedades antioxidantes utilizando varios ensayos. Han exhibido actividades antioxidantes comparables a los antioxidantes estándar como BHA y Trolox. Esto sugiere su posible uso para combatir enfermedades relacionadas con el estrés oxidativo .
Aplicaciones Fotocatalíticas
Se ha descubierto que los polímeros de coordinación basados en This compound presentan excelentes capacidades fotocatalíticas. Pueden degradar colorantes como el azul de metileno y el violeta de metilo, lo cual es valioso para la limpieza ambiental y la purificación del agua .
Análisis de Actividad Biológica
Los híbridos de ácido benzoico triazólico se han sometido a una evaluación biológica más allá de sus actividades anticancerígenas y antioxidantes. Se ha explorado su potencial para actividades antibacterianas, antivirales y antiinflamatorias, convirtiéndolos en candidatos para una amplia gama de aplicaciones terapéuticas .
Síntesis Química y Diseño de Fármacos
Las características estructurales de estos híbridos los hacen adecuados para su uso como plataforma en el diseño y desarrollo de nuevos compuestos medicinales. Se pueden estudiar su síntesis y relaciones estructura-actividad para optimizar sus propiedades biológicas para diversos usos terapéuticos .
Estudios de Teoría del Funcional de la Densidad (DFT)
Se han realizado estudios de DFT para evaluar diferentes descriptores antioxidantes para estos compuestos. Este enfoque teórico ayuda a comprender los mecanismos detrás de sus propiedades antioxidantes y puede guiar el diseño de nuevos antioxidantes .
Mecanismo De Acción
Target of Action
The primary target of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is the cytochrome P450 (CYP199A4) enzyme . This enzyme is part of the cytochrome P450 superfamily of heme monooxygenases, which are involved in a range of important chemical biotransformations across nature .
Mode of Action
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid binds to CYP199A4 with a 10-fold lower affinity compared to other inhibitors . The compound interacts with, rather than displaces, the ferric aqua ligand . This interaction necessitates changes in the position of the hydrophobic phenylalanine 298 residue .
Biochemical Pathways
It’s known that the compound has a significant impact on the function of the cyp199a4 enzyme, which plays a crucial role in various biochemical transformations .
Result of Action
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Action Environment
Safety and Hazards
While specific safety and hazard information for 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Direcciones Futuras
The results from the study indicate that 1,2,4-triazole benzoic acid hybrids, such as 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of anticancer drug development.
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid interacts with various enzymes and proteins. It has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines
Cellular Effects
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid influences cell function by inhibiting the proliferation of certain cancer cells . It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism, although the specific details of these effects are still being studied.
Molecular Mechanism
The molecular mechanism of action of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
4-(1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMQQGKCPYKKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353059 | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162848-16-0 | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid differ in its interaction with Cytochrome P450 enzymes compared to imidazole-based inhibitors?
A: Unlike imidazole-based inhibitors that directly coordinate with the ferric iron in the heme center of Cytochrome P450 enzymes, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid exhibits a different binding mode. Instead of displacing the water molecule coordinating with the iron, it interacts with this water molecule through hydrogen bonding. [] This difference in binding interaction is also reflected in the optical spectrum of the enzyme-inhibitor complex, with 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid inducing a smaller red shift in the Soret band compared to imidazoles. [] Additionally, upon reduction of the heme iron, the triazole-based inhibitor shows a weaker tendency for iron coordination compared to imidazole-based compounds. []
Q2: What structural insights can explain the observed differences in binding between 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid and imidazole-based inhibitors to Cytochrome P450 enzymes?
A: Crystallographic studies of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid bound to CYP199A4 reveal the presence of additional water molecules in the active site compared to the imidazole-bound structure. [] These extra water molecules are accommodated by a shift in the position of the hydrophobic phenylalanine 298 residue. [] This suggests that the triazole moiety, due to its structural difference from imidazole, might induce a distinct active site conformation affecting the binding mode and inhibitor potency.
Q3: Beyond enzyme inhibition, has 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid demonstrated other biological activities?
A: Research has shown that 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid hybrids can exhibit anti-cancer properties. [] Specifically, some derivatives have demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values comparable to the reference drug doxorubicin. [] Furthermore, promising compounds displayed reduced cytotoxicity towards normal cells, indicating potential for improved selectivity. []
Q4: How does the structure of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid lend itself to the development of new anti-cancer agents?
A: The core structure of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid offers a versatile scaffold for generating diverse chemical entities. [] By introducing various substituents on the benzene ring or modifying the triazole moiety, researchers can explore a vast chemical space. [] This approach facilitates the development of structure-activity relationships (SAR), guiding the design of more potent and selective anti-cancer agents. Notably, 2D QSAR models have shown good correlation between the structure of these hybrids and their anti-cancer activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


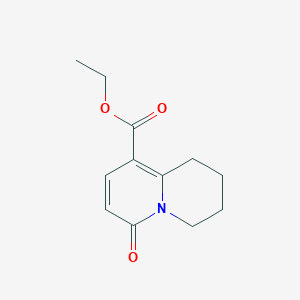
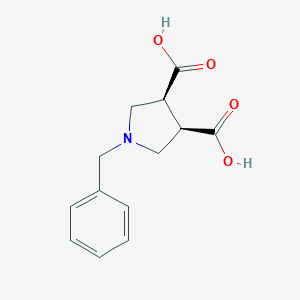
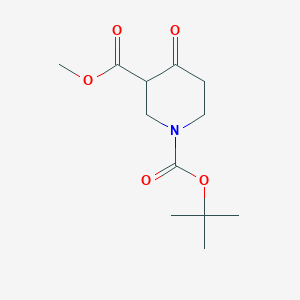


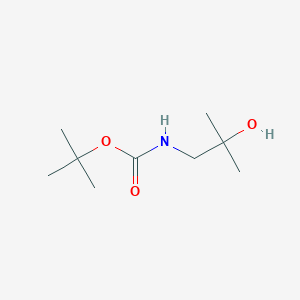
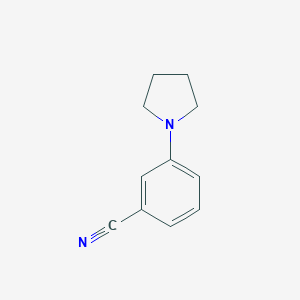

![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)


![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)
